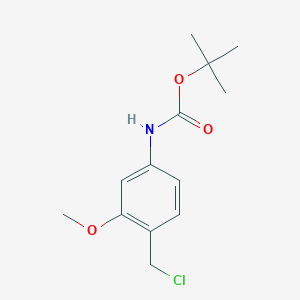
tert-Butyl (4-(chloromethyl)-3-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a chloromethyl group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)-3-methoxyphenyl isocyanate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various substituted carbamates.
- Oxidation can produce hydroxyl or carbonyl derivatives.
- Reduction can lead to amines or dechlorinated products .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a useful building block for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate involves its ability to form stable carbamate linkages with amines. This property is exploited in the protection of amine groups during synthetic processes. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate linkage. The chloromethyl group can undergo nucleophilic substitution, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a chloromethyl group.
tert-Butyl N-(4-methoxyphenyl)carbamate: Similar structure but without the chloromethyl group.
tert-Butyl N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a chloromethyl group.
Uniqueness: The presence of the chloromethyl group in tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate makes it unique compared to other carbamates. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis. The combination of the methoxy and chloromethyl groups also provides unique reactivity patterns that can be exploited in various chemical reactions .
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-10-6-5-9(8-14)11(7-10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
JGAMKURTEJNEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















